(Spiro(3H-indole-3,7'(6'H)-(3,) (6)methano(1H)oxepino(4,3-b)pyrrol)-2(1H)-one,) 2'-ethyl-2',3',3'a, 4',8',8'a-hexahydro-1-methoxy-
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Overview
Description
(Spiro(3H-indole-3,7'(6'H)-(3,) (6)methano(1H)oxepino(4,3-b)pyrrol)-2(1H)-one,) 2'-ethyl-2',3',3'a, 4',8',8'a-hexahydro-1-methoxy- is a natural product found in Gelsemium sempervirens and Gelsemium elegans with data available.
Scientific Research Applications
Photochemical Transformations
- Spiro compounds, including the one , are studied for their photochemical transformations. For instance, benzoxepino and pyridooxepino indolones can transform into indole-spiro compounds under light, leading to indoloisoquinoline derivatives (Humphrey et al., 1983).
Structural Characterization and Synthesis
- Spiro compounds like spiro[pyrrolidine-oxindoles] have been synthesized and characterized using various spectroscopic methods, contributing to the understanding of their structural and chemical properties (Laihia et al., 2006).
Novel Spiroindole Derivatives
- Research has focused on the facile synthesis of novel spiroindole derivatives, which are of interest due to their unique structures and potential applications (Dandia et al., 1994).
Molecular Structure Analysis
- Studies on compounds like rotundifoline, an oxoindole alkaloid, provide insights into the molecular structure and properties of spiroindole compounds, revealing details like intramolecular hydrogen bonding (Mukhopadhyyay et al., 1998).
Synthesis and Chemical Reactions
- Research on the synthesis of spiro compounds, such as isoxazolyl-spiro-indoles, and their reactions, adds to the knowledge of their chemical behavior and potential applications in various fields (Rajanarendar et al., 2006).
Drug Discovery and Interaction Studies
- Spiro compounds are investigated in drug discovery, particularly as inhibitors in protein-protein interactions, demonstrating their potential in medicinal chemistry (Gollner et al., 2016).
Heterocyclic Compound Synthesis
- The synthesis and study of spiro compounds contribute to the broader field of heterocyclic compound synthesis, enriching the chemical understanding of these complex structures (Kametani et al., 1978).
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7R,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H24N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,14-15,17,20H,3,8-10H2,1-2H3/t11-,12+,14-,15+,17-,19+/m1/s1 |
InChI Key |
LDBVYQSHIPCQPT-CTSQFDBHSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H]3[C@]4(C[C@@H]([C@H]2CO3)N1)C5=CC=CC=C5N(C4=O)OC |
SMILES |
CCC1C2CC3C4(CC(C2CO3)N1)C5=CC=CC=C5N(C4=O)OC |
Canonical SMILES |
CCC1C2CC3C4(CC(C2CO3)N1)C5=CC=CC=C5N(C4=O)OC |
Synonyms |
ent-gelsedine gelsedine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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